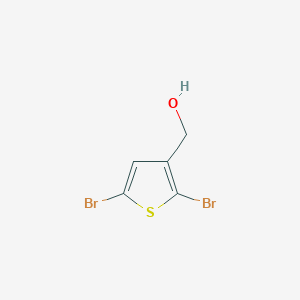

(2,5-Dibromothiophen-3-yl)methanol

CAS No.: 161490-95-5

Cat. No.: VC7950729

Molecular Formula: C5H4Br2OS

Molecular Weight: 271.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 161490-95-5 |

|---|---|

| Molecular Formula | C5H4Br2OS |

| Molecular Weight | 271.96 g/mol |

| IUPAC Name | (2,5-dibromothiophen-3-yl)methanol |

| Standard InChI | InChI=1S/C5H4Br2OS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2 |

| Standard InChI Key | KQDJBFVMDMVSBS-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1CO)Br)Br |

| Canonical SMILES | C1=C(SC(=C1CO)Br)Br |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

(2,5-Dibromothiophen-3-yl)methanol consists of a thiophene ring substituted with bromine atoms at the 2- and 5-positions and a hydroxymethyl group at the 3-position. The planar aromatic thiophene core facilitates π-π stacking interactions, while the bromine atoms enhance electrophilic reactivity for Suzuki-Miyaura and Stille coupling reactions . The hydroxymethyl group (-CHOH) introduces polarity, enabling solubility in polar solvents and participation in esterification or etherification reactions .

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 271.96 g/mol | |

| Exact Mass | 269.835 Da | |

| XLogP3-AA (LogP) | 2.8 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2,5-dibromothiophen-3-yl)methanol typically involves bromination of thiophene derivatives followed by functionalization of the hydroxymethyl group. A representative method from Guler et al. (2015) outlines:

-

Bromination of Thiophene-3-carboxylic Acid:

Thiophene-3-carboxylic acid is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C under nitrogen, yielding 2,5-dibromothiophene-3-carboxylic acid with 60% efficiency . -

Esterification with PEG:

The carboxylic acid is converted to a PEGylated macromonomer using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, facilitating polymer grafting .

Alternative Methods

-

Direct Bromination of 3-Thiophenemethanol: Bromine or HBr in acetic acid selectively substitutes the thiophene ring, though yields vary based on reaction conditions .

-

Lithiation-Electrophilic Quenching: Lithiation of 3-thiophenemethanol followed by quenching with bromine sources offers regioselective dibromination .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves readily in dichloromethane, chloroform, and DMF . Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage .

Spectroscopic Data

-

(CDCl): δ 7.43 (s, 1H, thiophene-H), 4.75 (s, 2H, -CHOH), 2.51 (s, 1H, -OH) .

-

UV-Vis: Absorption maxima at 254 nm due to π→π* transitions .

Applications in Advanced Materials

Fluorescent Polymers

Graft copolymers incorporating (2,5-dibromothiophen-3-yl)methanol exhibit tunable fluorescence for bioimaging. For example, PEGylated polythiophenes synthesized via Suzuki coupling show emission at 580 nm, enabling cancer cell tracking .

Table 2: Biomedical Applications of Derived Polymers

Organic Electronics

In perovskite solar cells, polymers functionalized with this compound improve hole transport mobility (up to ) and device stability (>80% PCE retention after 1,000 hours) .

| Supplier | Purity | Packaging | Price (USD/g) | Location |

|---|---|---|---|---|

| AiFChem | ≥95% | 1 g | 328 | USA |

| ChemScene | 95% | 1 g | 380 | USA |

| SAGECHEM | 98% | 5 g | 1,550 | China |

Future Directions

Ongoing research explores its use in biodegradable polymers and CRISPR delivery systems. Advances in electrochemical synthesis may reduce production costs by 40%, broadening industrial adoption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume